molecular formula C7H11Cl B14070097 2-Heptyne, 1-chloro- CAS No. 100859-51-6

2-Heptyne, 1-chloro-

Cat. No.: B14070097
CAS No.: 100859-51-6
M. Wt: 130.61 g/mol
InChI Key: ZFOFWJPYDYZWCS-UHFFFAOYSA-N
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Description

2-Heptyne, 1-chloro- is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C7H11Cl, indicating the presence of seven carbon atoms, eleven hydrogen atoms, and one chlorine atom. This compound is a derivative of heptyne, where a chlorine atom is attached to the first carbon of the heptyne chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Heptyne, 1-chloro- can be synthesized through various methods. One common approach involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases such as sodium amide (NaNH2) in ammonia. This process involves the elimination of hydrogen halides to form the alkyne .

Industrial Production Methods

In industrial settings, the production of 2-Heptyne, 1-chloro- typically involves the reaction of hexyl halides with sodium acetylide. This reaction is an example of an alkyne synthesis, specifically an acetylide anion reaction .

Chemical Reactions Analysis

Types of Reactions

2-Heptyne, 1-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Addition Reactions: Halogens (e.g., Br2, Cl2), hydrogen halides (e.g., HCl, HBr), and other electrophiles.

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3).

    Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., Pd/C).

    Substitution: Sodium amide (NaNH2) in liquid ammonia.

Major Products Formed

    Addition Reactions: Dihalides or haloalkanes.

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alkanes.

    Substitution: Various substituted alkynes.

Scientific Research Applications

2-Heptyne, 1-chloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Heptyne, 1-chloro- involves its reactivity due to the presence of the carbon-carbon triple bond and the chlorine atom. The triple bond provides a site for addition reactions, while the chlorine atom can participate in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Heptyne, 1-chloro- is unique due to the presence of both a triple bond and a chlorine atom, which imparts distinct reactivity and properties compared to other heptyne derivatives. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

CAS No.

100859-51-6

Molecular Formula

C7H11Cl

Molecular Weight

130.61 g/mol

IUPAC Name

1-chlorohept-2-yne

InChI

InChI=1S/C7H11Cl/c1-2-3-4-5-6-7-8/h2-4,7H2,1H3

InChI Key

ZFOFWJPYDYZWCS-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCl

Origin of Product

United States

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